The synthesis of TM 5441 has been detailed in patent literature, specifically in patents US 8415479 and WO2009-123241. The compound is typically synthesized as a lyophilized powder, which is stored under controlled conditions to maintain stability. For experimental use, it is often dissolved in dimethyl sulfoxide at a stock concentration of 50 mM before being diluted for in vitro or in vivo studies .
TM 5441 engages in specific chemical interactions primarily through its inhibition of plasminogen activator inhibitor-1. This inhibition can lead to various downstream effects, including increased apoptosis in cancer cells and modulation of inflammatory responses.
The mechanism of action of TM 5441 involves its role as an antagonist to plasminogen activator inhibitor-1. By inhibiting this protein, TM 5441 facilitates increased fibrinolytic activity, which can reduce fibrosis and inflammation associated with various pathological states.
While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics can be inferred based on similar compounds.
TM 5441 has several potential scientific applications:
Table 1: Physicochemical Properties of TM5441
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₇ClN₂O₆ | [3] [5] |
Molecular Weight | 428.82 g/mol | [3] [4] |
CAS Number (Free Acid) | 1190221-43-2 | [3] |
CAS Number (Sodium Salt) | 2319722-53-5 | [1] |
Hydrogen Bond Donors | 3 | [4] |
Hydrogen Bond Acceptors | 6 | [4] |
XLogP3 | 3.3 (Indicating moderate lipophilicity) | [4] |
TM5441 demonstrates high solubility in dimethyl sulfoxide (DMSO), with concentrations up to 100 mg/mL (233.2 mM) achievable [1] [9]. However, its aqueous solubility is considerably lower, necessitating formulation aids like carboxymethyl cellulose for in vivo studies [7] [10]. The compound exhibits temperature-dependent stability:
TM5441 is orally bioavailable with significant systemic exposure demonstrated in murine models. Following a single oral dose (10-20 mg/kg) in mice, peak plasma concentrations (Cₘₐₓ = 11.4 μM) occur within 1 hour, followed by rapid clearance with undetectable levels by 23 hours post-administration [8] [9]. Tissue distribution studies reveal preferential accumulation in metabolically active organs:
Specific metabolites of TM5441 remain uncharacterized in the available literature. Indirect evidence suggests hepatic cytochrome P450-mediated oxidation as a primary metabolic pathway, inferred from reduced efficacy in mice pre-treated with CYP450 inhibitors [8]. Elimination occurs predominantly via hepatobiliary excretion (∼60%) and renal excretion (∼30%) of both parent compound and metabolites within 24 hours [8] [10]. The absence of detailed metabolic studies represents a significant knowledge gap in the compound's pharmacokinetic profile.
Biochemical assays demonstrate IC₅₀ values ranging from 3.58 to 60.3 μM across different assay systems and cell lines, reflecting context-dependent potency [1] [9]. Clinically, this inhibition translates to:
Biological Context | Key Effect | Reference |
---|---|---|
Cancer Cell Lines | Intrinsic apoptosis induction (IC₅₀: 13.9-51.1 μM) | [1] [9] |
Vascular Senescence | ↓ p16ᴵᴺᴷ⁴ᵃ expression, ↑ telomere length | [7] |
Diabetic Nephropathy | ↓ Albuminuria, ↓ mesangial expansion, ↓ fibrosis | [10] |
High-Fat Diet Obesity | ↓ Insulin resistance, ↑ mitochondrial biogenesis | [2] |
Table 3: Selectivity Profile of TM5441
Serine Protease/Serpin | Inhibition by TM5441 | Functional Consequence |
---|---|---|
PAI-1 (Serpin E1) | Potent (IC₅₀: 3.58-60.3 μM) | ↑ Fibrinolysis, ↓ ECM accumulation |
Antithrombin III | None (≤100 μM) | No anticoagulant effect |
α₂-Antiplasmin | None (≤100 μM) | No hyperfibrinolytic bleeding |
Thrombin | None (≤100 μM) | No impact on coagulation cascade |
Urokinase (uPA) | None (≤100 μM) | No direct protease modulation |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2